Anilinium triflate

Catalog No.
S6647606
CAS No.
591-40-2
M.F
C7H8F3NO3S
M. Wt
243.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anilinium triflate

CAS Number

591-40-2

Product Name

Anilinium triflate

IUPAC Name

phenylazanium;trifluoromethanesulfonate

Molecular Formula

C7H8F3NO3S

Molecular Weight

243.21 g/mol

InChI

InChI=1S/C6H7N.CHF3O3S/c7-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H,7H2;(H,5,6,7)

InChI Key

AWOBAJUUBWTNQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-]

Anilinium triflate is an organic compound with the chemical formula C7_7H8_8F3_3NO3_3S. It consists of an anilinium cation and a triflate anion, where the triflate group (trifluoromethanesulfonate) is known for its excellent leaving group properties in various organic reactions . The structure of anilinium triflate features a positively charged amine group derived from aniline, which is stabilized by the triflate ion, making it a unique and versatile compound in organic synthesis.

, particularly as a catalyst or reactant in various organic transformations. It can undergo:

  • Reduction Reactions: Anilinium triflate can be reduced to aniline using reducing agents such as sodium borohydride.
  • Coupling Reactions: It is involved in palladium-catalyzed cross-coupling reactions with alkenyl bromides and triflates, yielding monosubstituted phosphinates .
  • Hydroamination: Anilinium triflate has been studied for its role in hydroamination reactions, where it facilitates the addition of amines to alkenes or alkynes .

Anilinium triflate can be synthesized through various methods:

  • Direct Reaction: Aniline can react with triflic acid to form anilinium triflate directly. This method typically involves mixing the two components under controlled conditions to ensure complete conversion.
  • Salt Formation: The reaction between aniline and a suitable triflate salt can also yield anilinium triflate. This method may involve neutralization reactions where the acid-base properties of the components are utilized.
  • Catalytic Methods: Some synthesis routes utilize metal triflates as catalysts to facilitate the formation of anilinium triflate from other precursors .

Anilinium triflate has several applications in organic chemistry:

  • Catalysis: It serves as a catalyst in various organic reactions, particularly those involving nucleophilic substitutions and hydroamination processes.
  • Synthetic Intermediates: The compound can act as a building block for synthesizing more complex organic molecules.
  • Electrolytes: Due to the stability of the triflate ion, it may find applications in electrochemical systems such as batteries .

Anilinium triflate shares similarities with other compounds that contain either aniline derivatives or triflate groups. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
AnilineC6_6H5_5NH2_2Simple amine without leaving group properties
Triflic AcidCF3_3SO3_3HStrong acid but lacks amine functionality
Lithium TriflateLiC2_2F6_6O6_6SUsed in batteries; stable but not directly related to amines
Methyl TriflateCH3_3OSO2_2CF3_3Commonly used reagent; less sterically hindered than anilinium triflate
Phenyl TriflimideC6_6H5_5N(SO2_2CF3_3)₂Mild triflating agent; used for functionalization

Anilinium triflate stands out due to its combination of amine reactivity and the stability provided by the triflate leaving group, making it particularly useful in synthetic organic chemistry.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

243.01769878 g/mol

Monoisotopic Mass

243.01769878 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types